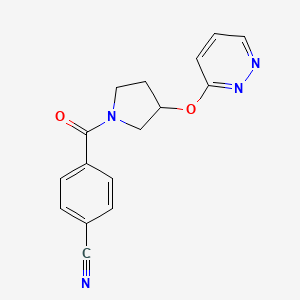

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

CAS No.: 2034434-26-7

Cat. No.: VC4598325

Molecular Formula: C16H14N4O2

Molecular Weight: 294.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034434-26-7 |

|---|---|

| Molecular Formula | C16H14N4O2 |

| Molecular Weight | 294.314 |

| IUPAC Name | 4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile |

| Standard InChI | InChI=1S/C16H14N4O2/c17-10-12-3-5-13(6-4-12)16(21)20-9-7-14(11-20)22-15-2-1-8-18-19-15/h1-6,8,14H,7,9,11H2 |

| Standard InChI Key | RXDPZNXMHKVDDD-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)C#N |

Introduction

Synthesis Pathway

The synthesis of 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves multiple steps, typically starting from commercially available precursors. A general synthetic route may include:

-

Formation of the Pyridazine-Oxygen Bond:

-

The pyridazine ring is functionalized to introduce an oxygen atom, enabling ether bond formation.

-

This step often employs nucleophilic substitution reactions.

-

-

Pyrrolidine Functionalization:

-

Pyrrolidine is acylated to include a carbonyl group, facilitating its attachment to the benzonitrile moiety.

-

-

Coupling with Benzonitrile:

-

The benzonitrile group is coupled with the functionalized pyrrolidine derivative using condensation reactions or catalytic methods.

-

-

Final Assembly:

-

The pyridazine ether and the pyrrolidine-benzonitrile units are joined via a coupling reaction, such as amidation or esterification.

-

Medicinal Chemistry

-

Compounds containing pyridazine and benzonitrile groups have been explored for their therapeutic potential due to their ability to interact with biological targets such as enzymes, receptors, and nucleic acids.

-

Pyridazine derivatives are known for activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.

Drug Development

-

The structural features of this compound suggest potential as a scaffold for drug design targeting kinases or other proteins involved in disease pathways.

-

The nitrile group can act as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in drug candidates.

Material Science

-

Aromatic nitriles are also used in polymer chemistry and material science due to their reactivity and ability to form stable structures.

Research Findings

While specific studies on this exact compound may be limited, related compounds with similar scaffolds have shown promising results:

Challenges

-

The synthesis of heterocyclic compounds like this one can be complex due to the need for precise control over reaction conditions.

-

Limited water solubility of aromatic nitriles may affect bioavailability in pharmaceutical applications.

Future Research

-

Further studies are needed to evaluate the pharmacokinetics, toxicity, and specific biological targets of this compound.

-

Structural modifications could optimize its activity for specific therapeutic applications.

This detailed analysis provides an overview of the compound 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile, highlighting its chemical structure, synthesis, applications, and research significance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume